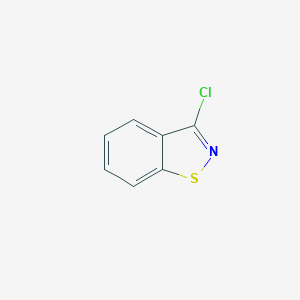

3-Chloro-1,2-benzisothiazole

Cat. No. B019369

Key on ui cas rn:

7716-66-7

M. Wt: 169.63 g/mol

InChI Key: BCPVKLRBQLRWDQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04590196

Procedure details

A mixture of 1,2-benzisothiazole-3(2H)-one (Example 1, 818 g, 5.414 moles) and POCl3 (1114 g, 7.26 moles) was heated to 120° over about two hours. HCl evolution began at about 70°. Heat was continued at 120° for another 1.5 hours. The hot solution was poured into 8 liter of H2O at 25°. The temperature was not allowed to exceed 50°. After 30 minutes, the mixture was cooled to 25° (ice addition) and extracted with methylene chloride (4 liter). A dark oil was obtained by evaporation of the methylene chloride in vacuo. This oil was extracted with Skelly B (3×1 liter and 2×500 mL). The turbid extract was treated with Darco G-60 (30 g) and Celite A-545 (20 g) before filtering. The filtrate was evaporated in vacuo to give 743.9 g, 81%, of a yellow oil which readily crystallized. Distillation of the oil at reduced pressure gave 707 g, 77%, b.p. 80°-85° at 0.75 Torr., of colorless distillate which readily crystallized, m.p. 39°-41°.

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3](=O)[NH:2]1.O=P(Cl)(Cl)[Cl:13].Cl>O>[Cl:13][C:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][N:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

818 g

|

|

Type

|

reactant

|

|

Smiles

|

S1NC(C2=C1C=CC=C2)=O

|

|

Name

|

|

|

Quantity

|

1114 g

|

|

Type

|

reactant

|

|

Smiles

|

O=P(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 120° over about two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

began at about 70°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to exceed 50°

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 25°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(ice addition)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methylene chloride (4 liter)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A dark oil was obtained by evaporation of the methylene chloride in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This oil was extracted with Skelly B (3×1 liter and 2×500 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The turbid extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with Darco

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

(30 g) and Celite A-545 (20 g) before filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 743.9 g, 81%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of a yellow oil which readily crystallized

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the oil at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave 707 g, 77%, b.p. 80°-85° at 0.75 Torr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

, of colorless distillate which readily crystallized

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |